molecular formula C24H20ClN7O3 B3008089 N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide CAS No. 1170621-61-0

N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide

Cat. No. B3008089
CAS RN: 1170621-61-0
M. Wt: 489.92
InChI Key: AAKLCOBNBGPZIA-UHFFFAOYSA-N
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Description

The compound N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been studied for various biological activities, including anti-inflammatory and antiproliferative properties. The specific compound is structurally related to the compounds discussed in the provided papers, which explore the synthesis and biological activities of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, respectively .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, as reported in the second paper, involves the introduction of various substituents to the core structure to enhance biological activity . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, such as functional group modifications and the introduction of a phenoxypropanamide moiety to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is crucial for their biological activity. The presence of a 4-chlorophenyl group and a pyrazol moiety in the compound suggests that it may interact with biological targets similarly to the compounds studied in the papers, which showed activity through the inhibition of Src phosphorylation . The specific interactions and binding affinities would likely depend on the precise arrangement of these functional groups within the three-dimensional structure of the compound.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the presence of various substituents. The introduction of a longer side chain or functional groups can significantly affect the compound's ability to interact with biological targets . The compound , with its specific substituents, would be expected to undergo reactions typical of pyrazolo[3,4-d]pyrimidines, such as interactions with enzymes or receptors involved in inflammatory pathways or cell proliferation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. While the papers do not provide specific data on the compound , it can be assumed that the introduction of a phenoxypropanamide side chain could affect these properties, potentially enhancing the compound's ability to penetrate cellular membranes or its overall stability .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, similar to N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide, have potential as anticancer and anti-inflammatory agents. A study by Rahmouni et al. (2016) synthesized a series of these derivatives and found them to possess cytotoxic activities against specific cancer cell lines, like HCT-116 and MCF-7, and to inhibit 5-lipoxygenase, an enzyme associated with inflammation (Rahmouni et al., 2016).

Antimicrobial Activity

Another study by Bondock et al. (2008) investigated compounds derived from pyrazolo[3,4-d]pyrimidine, which showed promising antimicrobial properties. These compounds were tested and evaluated for their antimicrobial efficacy, demonstrating potential in combating bacterial and fungal infections (Bondock et al., 2008).

Antitumor Activity

Additionally, El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antitumor activity. Several of these derivatives exhibited notable activity against the human breast adenocarcinoma cell line MCF7, suggesting their potential use in cancer treatment (El-Morsy et al., 2017).

Antifungal and Antiviral Properties

Lastly, compounds related to pyrazolo[3,4-d]pyrimidine have been shown to possess antifungal and antiviral activities. A study by Quiroga et al. (1999) synthesized derivatives that exhibited significant activity against certain viruses and demonstrated moderate antitumor activity in vitro against leukemia cell lines, highlighting their potential in antiviral and antifungal applications (Quiroga et al., 1999).

Mechanism of Action

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and P-glycoprotein . EGFR-TK is a member of the protein tyrosine kinase (PTK) family, which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . P-glycoprotein is a protein that pumps foreign substances out of cells and plays a key role in drug resistance .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It shows significant inhibitory activities against EGFR tyrosine kinase . It also has the ability to inhibit the P-glycoprotein .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This compound inhibits the activation of the kinase, thereby affecting the downstream effects of the pathway .

Pharmacokinetics

The compound demonstrates good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model . It also induces cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line . Moreover, it increases the percentage of apoptotic cells in a time-dependent manner .

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-14-12-20(27-22(33)15(2)35-18-6-4-3-5-7-18)32(30-14)24-28-21-19(23(34)29-24)13-26-31(21)17-10-8-16(25)9-11-17/h3-13,15H,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKLCOBNBGPZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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